molecular formula C32H25NO4 B2700123 Fmoc-D-Ala(2-Anth)-OH CAS No. 1391555-74-0

Fmoc-D-Ala(2-Anth)-OH

Cat. No.: B2700123
CAS No.: 1391555-74-0
M. Wt: 487.555
InChI Key: CYQGAAWWCDXJIK-SSEXGKCCSA-N
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Description

Fmoc-D-Ala(2-Anth)-OH is a compound that belongs to the family of Fmoc-protected amino acids The Fmoc (9-fluorenylmethoxycarbonyl) group is commonly used in peptide synthesis to protect the amino group of amino acids

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-D-Ala(2-Anth)-OH typically involves the following steps:

    Protection of the Amino Group: The amino group of D-alanine is protected using the Fmoc group. This is achieved by reacting D-alanine with Fmoc chloride in the presence of a base such as sodium carbonate.

    Attachment of the Anthracene Moiety: The anthracene moiety is introduced to the side chain of D-alanine through a coupling reaction. This can be done using a suitable anthracene derivative and a coupling reagent such as N,N’-diisopropylcarbodiimide (DIC) or 1-hydroxybenzotriazole (HOBt).

    Purification: The final product, this compound, is purified using techniques such as column chromatography or recrystallization to obtain a high-purity compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and minimize impurities. Automated peptide synthesizers and large-scale reactors are often used to facilitate the production process.

Chemical Reactions Analysis

Types of Reactions

Fmoc-D-Ala(2-Anth)-OH can undergo various chemical reactions, including:

    Deprotection: The Fmoc group can be removed using a base such as piperidine, revealing the free amino group of D-alanine.

    Coupling Reactions: The free amino group can participate in peptide bond formation with other amino acids or peptides using coupling reagents like DIC or HOBt.

    Oxidation and Reduction: The anthracene moiety can undergo oxidation and reduction reactions, which can be useful in studying redox processes.

Common Reagents and Conditions

    Deprotection: Piperidine in dimethylformamide (DMF) is commonly used for Fmoc deprotection.

    Coupling: DIC or HOBt in the presence of a base such as N,N-diisopropylethylamine (DIPEA) is used for peptide bond formation.

    Oxidation and Reduction: Various oxidizing and reducing agents can be used depending on the specific reaction conditions required.

Major Products Formed

    Deprotected Amino Acid: Removal of the Fmoc group yields D-Ala(2-Anth)-OH.

    Peptides: Coupling reactions result in the formation of peptides with the anthracene-modified D-alanine residue.

Scientific Research Applications

Chemistry

Fmoc-D-Ala(2-Anth)-OH is used in the synthesis of peptides and peptidomimetics. The anthracene moiety can serve as a fluorescent probe, allowing researchers to study peptide interactions and dynamics using fluorescence spectroscopy.

Biology

In biological research, this compound can be incorporated into peptides to study protein-protein interactions, enzyme-substrate interactions, and cellular uptake mechanisms. The fluorescent properties of the anthracene moiety make it a valuable tool for imaging and tracking peptides in biological systems.

Medicine

The compound has potential applications in drug delivery and diagnostics. Peptides containing this compound can be used to target specific cells or tissues, and the fluorescence can be used for imaging and monitoring therapeutic delivery.

Industry

In the industrial sector, this compound can be used in the development of novel materials and sensors. The unique properties of the anthracene moiety can be exploited to create materials with specific optical or electronic properties.

Mechanism of Action

The mechanism of action of Fmoc-D-Ala(2-Anth)-OH is primarily related to its ability to participate in peptide synthesis and its fluorescent properties. The Fmoc group protects the amino group during synthesis, allowing for selective reactions. The anthracene moiety can interact with various molecular targets through π-π interactions, hydrogen bonding, and hydrophobic interactions. These interactions can influence the behavior and properties of the peptides in which this compound is incorporated.

Comparison with Similar Compounds

Similar Compounds

    Fmoc-D-Ala-OH: Lacks the anthracene moiety, making it less useful for fluorescence-based applications.

    Fmoc-L-Ala(2-Anth)-OH: Contains the L-alanine residue instead of D-alanine, which can affect the peptide’s conformation and interactions.

    Fmoc-D-Ala(1-Naphth)-OH: Contains a naphthalene moiety instead of anthracene, offering different fluorescent properties.

Uniqueness

Fmoc-D-Ala(2-Anth)-OH is unique due to the presence of the anthracene moiety, which provides strong fluorescence and allows for a wide range of applications in research and industry. The D-alanine residue also imparts specific stereochemical properties that can influence the behavior of peptides and proteins.

Properties

IUPAC Name

(2R)-3-anthracen-2-yl-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H25NO4/c34-31(35)30(16-20-13-14-23-17-21-7-1-2-8-22(21)18-24(23)15-20)33-32(36)37-19-29-27-11-5-3-9-25(27)26-10-4-6-12-28(26)29/h1-15,17-18,29-30H,16,19H2,(H,33,36)(H,34,35)/t30-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYQGAAWWCDXJIK-SSEXGKCCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C3C=C(C=CC3=CC2=C1)CC(C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C=C3C=C(C=CC3=CC2=C1)C[C@H](C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H25NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

487.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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